Selonsertib

概要

説明

セロンセルチブは、様々な細胞ストレス応答に関与するセリン/スレオニンキナーゼであるアポトーシスシグナル調節キナーゼ1(ASK1)の初のクラスの阻害剤です。 非アルコール性脂肪性肝炎(NASH)や糖尿病性腎臓病など、線維化疾患の治療に有望であることが示されています .

準備方法

合成経路と反応条件

セロンセルチブの合成には、主要な中間体の生成とその後のカップリングを含む複数のステップが含まれます。 温度、溶媒、触媒などの特定の反応条件は、高収率と高純度を確保するために最適化されます .

工業生産方法

セロンセルチブの工業生産は、同様の合成経路に従いますが、商業的な需要を満たすために拡大されています。 これには、大型反応器、連続フロープロセス、および規制基準への適合性と一貫性を確保するための厳格な品質管理対策の使用が含まれます .

化学反応の分析

Structural Determinants of Reactivity

Selonsertib’s molecular structure features:

- Benzamide core : A fluorine atom at position 2 and a methyl group at position 4 enhance electrophilic substitution stability .

- Imidazole and triazole rings : Critical for forming hydrogen bonds and hydrophobic interactions with kinase ATP-binding domains .

- Cyclopropane and isopropyl groups : Modulate solubility and steric interactions with target proteins .

Table 1: Key Functional Groups and Roles

Enzyme Inhibition Mechanisms

This compound exhibits competitive ATP-binding inhibition across multiple kinases:

(a) ASK1 Inhibition

- IC₅₀ : 3 nM .

- Binding Interactions :

- Consequence : Suppresses JNK/p38 MAPK pathways, reducing inflammation and fibrosis .

(b) CDK6 Inhibition

- Binding Affinity : −10.9 kcal/mol (molecular docking) .

- Key Residues : Ala17, Ile19, Lys43, Asp163 form stable hydrophobic and hydrogen-bond networks .

- Enzyme Activity : Reduces ATP hydrolysis by 60% at 10 μM .

Table 2: Kinase Inhibition Profiles

| Target | IC₅₀/EC₅₀ | Mechanism | Functional Impact |

|---|---|---|---|

| ASK1 | 3 nM | ATP-competitive | Anti-fibrotic |

| CDK6 | 14 nM | ATPase suppression | Cell cycle arrest |

| ABCB1 | 10 μM | ATPase stimulation | Reverses multidrug resistance |

(a) ATP-Binding Cassette (ABC) Transporter Modulation

- ABCB1/ABCG2 : this compound stimulates ATPase activity (EC₅₀ = 0.3 μM), enhancing chemotherapeutic drug retention in resistant cells .

- Mechanism : Binds substrate pockets via π-π stacking and hydrophobic interactions .

(b) Metabolic Stability

- Plasma Clearance : 12 mL/min/kg (rats) .

- CYP450 Interactions : Minimal hepatic metabolism; excreted unchanged (70%) .

(a) Liver Fibrosis

- ASK1/MAPK Pathway : this compound reduces α-SMA and collagen I expression by 80% in hepatic stellate cells (IC₅₀ = 25 μM) .

- In Vivo Efficacy : Dimethylnitrosamine (DMN)-treated rats show 50% reduction in fibrosis scores .

(b) Osteoarthritis

Chemical Stability and Degradation

科学的研究の応用

Non-Alcoholic Steatohepatitis (NASH)

NASH is characterized by liver inflammation and fibrosis due to fat accumulation in the liver. Selonsertib has been primarily investigated for its antifibrotic effects in patients with advanced fibrosis due to NASH.

- Clinical Trials :

- Phase II Trials : In these trials, this compound demonstrated potential benefits in reducing liver fibrosis. A study involving patients with stage 2-3 fibrosis showed that 43% of those receiving an 18 mg dose experienced at least a one-stage reduction in fibrosis after 24 weeks of treatment .

- Phase III Trials (STELLAR) : The STELLAR-3 and STELLAR-4 trials assessed the efficacy of this compound in patients with bridging fibrosis and compensated cirrhosis, respectively. However, these trials did not meet their primary efficacy endpoints, indicating no significant improvement in fibrosis reduction compared to placebo .

Anti-inflammatory Effects

Research has indicated that this compound exhibits anti-inflammatory properties by inhibiting the production of pro-inflammatory cytokines such as interleukin-1 beta (IL-1β). In vitro studies using THP-1 cell lines demonstrated that this compound could effectively reduce IL-1β levels induced by lipopolysaccharide (LPS) stimulation, comparable to diclofenac sodium, a known anti-inflammatory agent .

Case Study: Efficacy in Liver Fibrosis

A multicenter phase II trial evaluated the safety and efficacy of this compound alone or in combination with simtuzumab in patients with NASH. The study involved randomized groups receiving different dosages over a period of 24 weeks. The results indicated that while some patients experienced improvements in liver stiffness and collagen content, the overall effect on histological outcomes was limited .

Case Study: Mechanistic Insights

In preclinical models, this compound demonstrated significant reductions in hepatic steatosis, inflammation, and fibrosis when administered to mice with NASH-like conditions. These findings suggest a promising avenue for further exploration into the molecular pathways influenced by ASK1 inhibition .

作用機序

セロンセルチブは、細胞ストレス応答の重要な調節因子であるアポトーシスシグナル調節キナーゼ1を選択的に阻害することにより、その効果を発揮します。セロンセルチブは、キナーゼの活性部位に結合することにより、その活性化とc-Jun N末端キナーゼやp38ミトゲン活性化プロテインキナーゼなどの下流標的のそれに続くリン酸化を阻止します。 この阻害は、様々な組織におけるアポトーシス、炎症、および線維化を軽減します .

類似の化合物との比較

類似の化合物

GS-4997: 同様の治療の可能性を持つ別のアポトーシスシグナル調節キナーゼ1阻害剤。

ASK1阻害剤: 特定の低分子阻害剤など、アポトーシスシグナル調節キナーゼ1を標的とする他の化合物.

独自性

セロンセルチブは、アポトーシスシグナル調節キナーゼ1に対する高い選択性と、食事に関係なく1日1回の投与を可能にする好ましい薬物動態プロファイルにより際立っています。 その独自の作用機序と治療の可能性は、線維化疾患の治療のための有望な候補となっています .

類似化合物との比較

Similar Compounds

GS-4997: Another apoptosis signal-regulating kinase 1 inhibitor with similar therapeutic potential.

ASK1 Inhibitors: Other compounds targeting apoptosis signal-regulating kinase 1, such as certain small molecule inhibitors.

Uniqueness

Selonsertib stands out due to its high selectivity for apoptosis signal-regulating kinase 1 and its favorable pharmacokinetic profile, which allows for once-daily dosing without regard to food intake. Its unique mechanism of action and therapeutic potential make it a promising candidate for treating fibrotic diseases .

生物活性

Selonsertib (GS-4997) is an investigational oral small molecule that selectively inhibits apoptosis signal-regulating kinase 1 (ASK1), a crucial mediator in inflammation, apoptosis, and fibrosis, particularly in the context of non-alcoholic steatohepatitis (NASH). This article provides a comprehensive overview of the biological activity of this compound, highlighting its mechanisms of action, clinical efficacy, and safety profile based on various studies.

This compound functions by inhibiting ASK1, which plays a pivotal role in the signaling pathways that lead to inflammation and fibrosis. By blocking ASK1, this compound prevents the phosphorylation and activation of downstream kinases such as c-Jun N-terminal kinases (JNKs) and p38 mitogen-activated protein kinase (p38 MAPK). This inhibition results in:

- Reduced production of inflammatory cytokines : this compound has been shown to inhibit the expression of interleukin-1 beta (IL-1β) in human THP-1 cells stimulated with lipopolysaccharides (LPS) from E. coli and S. enteritidis .

- Decreased hepatic stellate cell (HSC) activation : In vitro studies demonstrated that this compound suppresses HSC proliferation and induces apoptosis, leading to reduced collagen deposition and extracellular matrix component expression .

Phase II Trials

In a Phase II trial involving patients with NASH and fibrosis stages F2 to F3, this compound was administered at doses of 6 mg or 18 mg daily for 24 weeks. The study aimed to evaluate its antifibrotic effects through liver biopsies and non-invasive tests. Results indicated promising antifibrotic activity, with a significant proportion of patients achieving improvement in fibrosis .

Phase III Trials

The STELLAR trials assessed the efficacy of this compound in patients with advanced fibrosis due to NASH:

- STELLAR-3 : Focused on patients with bridging fibrosis (F3). The trial did not meet its primary endpoint; only 10% of patients receiving 18 mg showed improvement compared to placebo .

- STELLAR-4 : In this trial involving patients with compensated cirrhosis (F4), similar results were observed. After 48 weeks, only 14% of patients treated with 18 mg achieved a ≥1-stage improvement in fibrosis without worsening NASH compared to 12.8% in the placebo group .

Despite these disappointing outcomes regarding efficacy, this compound was generally well-tolerated across studies.

Safety Profile

The safety profile of this compound was consistent with previous studies. Adverse events were similar between treatment and placebo groups, indicating that while the drug did not demonstrate significant antifibrotic effects, it was safe for use in the studied populations .

Data Summary

The following table summarizes key findings from clinical trials involving this compound:

| Study | Population | Dose (mg) | Primary Endpoint Achievement (%) | Notes |

|---|---|---|---|---|

| STELLAR-3 | Bridging Fibrosis (F3) | 18 | 10% | Did not meet primary endpoint |

| STELLAR-4 | Compensated Cirrhosis (F4) | 18 | 14% | Did not meet primary endpoint |

| Phase II | NASH F2-F3 | 6 & 18 | Significant improvement observed | Promising antifibrotic activity noted |

特性

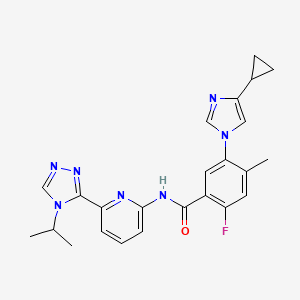

IUPAC Name |

5-(4-cyclopropylimidazol-1-yl)-2-fluoro-4-methyl-N-[6-(4-propan-2-yl-1,2,4-triazol-3-yl)pyridin-2-yl]benzamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H24FN7O/c1-14(2)32-13-27-30-23(32)19-5-4-6-22(28-19)29-24(33)17-10-21(15(3)9-18(17)25)31-11-20(26-12-31)16-7-8-16/h4-6,9-14,16H,7-8H2,1-3H3,(H,28,29,33) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YIDDLAAKOYYGJG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C=C1N2C=C(N=C2)C3CC3)C(=O)NC4=CC=CC(=N4)C5=NN=CN5C(C)C)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H24FN7O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

445.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1448428-04-3 | |

| Record name | Selonsertib [USAN:INN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1448428043 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Selonsertib | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB14916 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | 5-(4-cyclopropyl-1H-imidazol-1-yl)-2-fluoro-N-(6-(4-isopropyl-4H-1,2,4-triazol-3-yl)pyrid-2-yl)-4-methylbenzamide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | SELONSERTIB | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/NS3988A2TC | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Synthesis routes and methods

Procedure details

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。